4-Acetyl-N-(cyanomethyl)-N-prop-2-ynylthiophene-2-carboxamide
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Overview
Description
4-Acetyl-N-(cyanomethyl)-N-prop-2-ynylthiophene-2-carboxamide is a synthetic organic compound with a complex structure that includes a thiophene ring, an acetyl group, a cyanomethyl group, and a prop-2-ynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-N-(cyanomethyl)-N-prop-2-ynylthiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the acylation of thiophene-2-carboxamide with acetyl chloride in the presence of a base such as pyridine. The resulting intermediate is then subjected to a nucleophilic substitution reaction with cyanomethyl and prop-2-ynyl groups under controlled conditions, such as using a polar aprotic solvent like dimethylformamide (DMF) and a catalyst like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability. Reaction conditions are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-N-(cyanomethyl)-N-prop-2-ynylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the cyanomethyl and prop-2-ynyl groups, using reagents like sodium hydride or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or organolithium reagents in tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted thiophene derivatives.
Scientific Research Applications
4-Acetyl-N-(cyanomethyl)-N-prop-2-ynylthiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 4-Acetyl-N-(cyanomethyl)-N-prop-2-ynylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in metabolic pathways or interact with cellular receptors to induce specific biological responses. The exact mechanism depends on the context of its application and the specific targets involved.
Comparison with Similar Compounds
Similar Compounds
4-Acetyl-N-(cyanomethyl)-N-(phenylmethyl)benzenesulfonamide: Similar in structure but with a benzenesulfonamide group instead of a thiophene ring.
N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: Contains a cyclopropane ring and a phenylsulfonamido group, differing in the core structure.
Uniqueness
4-Acetyl-N-(cyanomethyl)-N-prop-2-ynylthiophene-2-carboxamide is unique due to its combination of functional groups and the presence of a thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
4-acetyl-N-(cyanomethyl)-N-prop-2-ynylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2S/c1-3-5-14(6-4-13)12(16)11-7-10(8-17-11)9(2)15/h1,7-8H,5-6H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXWXYCRRFALNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CSC(=C1)C(=O)N(CC#C)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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